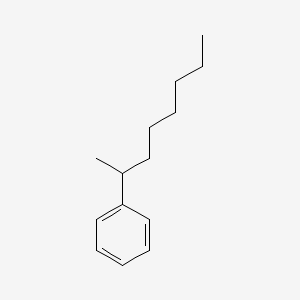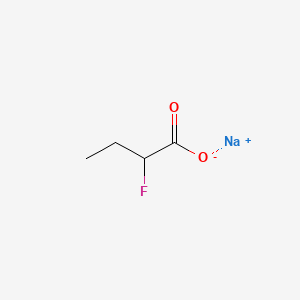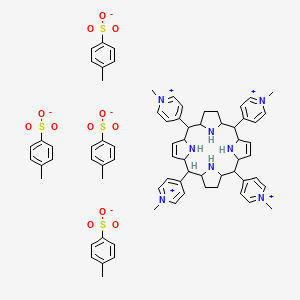
4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TMPyP4 tosylate typically involves the reaction of 5,10,15,20-Tetrakis-(N-methyl-4-pyridyl)porphine with tosyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired tosylate salt. The process involves the following steps:
- Dissolution of 5,10,15,20-Tetrakis-(N-methyl-4-pyridyl)porphine in an appropriate solvent.
- Addition of tosyl chloride to the solution.
- Stirring the reaction mixture at a specific temperature for a defined period.
- Isolation and purification of the resulting TMPyP4 tosylate .
Industrial Production Methods
Industrial production of TMPyP4 tosylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may include continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
TMPyP4 tosylate undergoes various chemical reactions, including:
Oxidation: TMPyP4 tosylate can participate in oxidation reactions, often facilitated by oxidizing agents.
Reduction: The compound can also undergo reduction reactions under appropriate conditions.
Substitution: TMPyP4 tosylate can participate in nucleophilic substitution reactions due to the presence of tosylate as a good leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized porphyrin derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
TMPyP4 tosylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of TMPyP4 tosylate involves its interaction with nucleic acid secondary structures. The compound stabilizes G-quadruplex and i-motif structures in DNA, which can influence gene expression and cellular processes. TMPyP4 tosylate also inhibits acetylcholinesterase activity, which may contribute to its biological effects . The stabilization of secondary structures in gene promoter regions can down-regulate the expression of certain oncogenes, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Telomestatin: A natural product that selectively interacts with intramolecular G-quadruplex structures and inhibits telomerase activity.
TMPyP2: A structural isomer of TMPyP4 that does not stabilize G-quadruplex structures.
Uniqueness
TMPyP4 tosylate is unique in its ability to stabilize both G-quadruplex and i-motif structures, whereas similar compounds like TMPyP2 do not exhibit this property. Additionally, TMPyP4 tosylate’s ability to inhibit acetylcholinesterase activity sets it apart from other porphyrin compounds .
Properties
Molecular Formula |
C72H84N8O12S4 |
|---|---|
Molecular Weight |
1381.8 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |
InChI |
InChI=1S/C44H56N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5,7,10,12-28,33-48H,6,8-9,11H2,1-4H3;4*2-5H,1H3,(H,8,9,10)/q+4;;;;/p-4 |
InChI Key |
GDWIJDAGJMUFRU-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C9=CC=[N+](C=C9)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


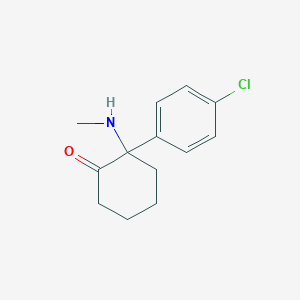
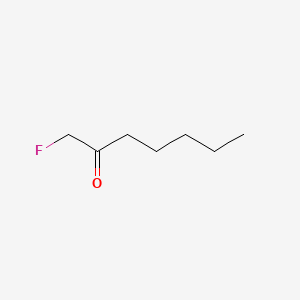
![[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] dihydrogen phosphate](/img/structure/B13413484.png)
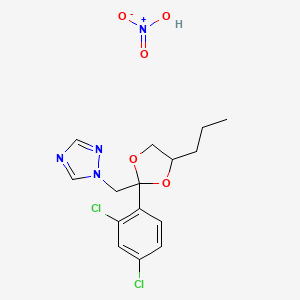
![potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13413496.png)
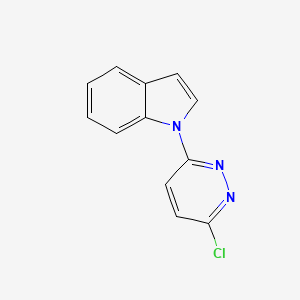
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-ethyl-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13413506.png)
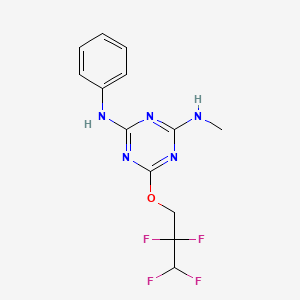
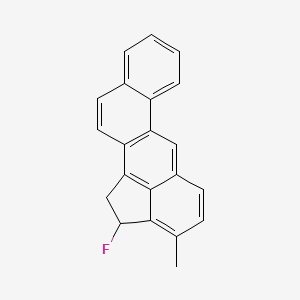
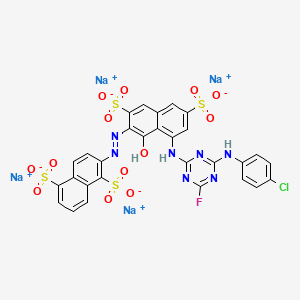
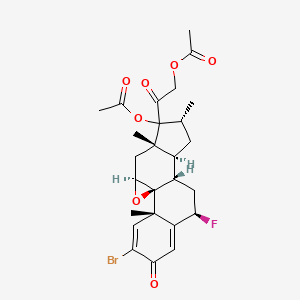
![Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate](/img/structure/B13413543.png)
